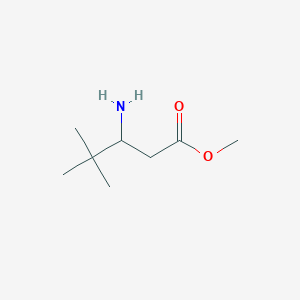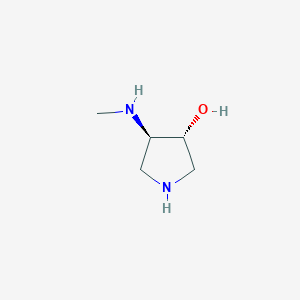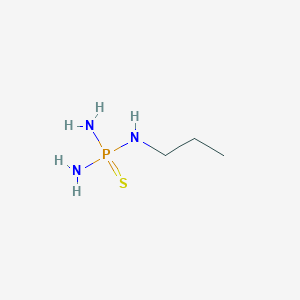
1-cinnamyl-1H-1,2,3-triazole-4-carboxylic acid
Vue d'ensemble
Description
1-cinnamyl-1H-1,2,3-triazole-4-carboxylic acid is a compound that contains a 1,2,3-triazole ring, which is a five-membered ring with three nitrogen atoms and two carbon atoms . The 1,2,3-triazole ring is of great importance in the fields of chemistry and chemical biology due to its unique properties, inert nature, and ability to mimic amide bonds .
Synthesis Analysis
The synthesis of 1,2,3-triazoles, including 1-cinnamyl-1H-1,2,3-triazole-4-carboxylic acid, can be achieved using a robust and versatile protocol. This protocol involves the use of copper-on-charcoal as a heterogeneous catalyst under continuous flow conditions . The methodology allows for the synthesis of a diverse set of substituted 1,2,3-triazoles with good functional group tolerance and high yields .Molecular Structure Analysis
The molecular formula of 1H-1,2,3-Triazole-4-carboxylic acid is C3H3N3O2 . The average mass is 113.075 Da and the monoisotopic mass is 113.022530 Da .Chemical Reactions Analysis
The copper-catalyzed 1,3-dipolar Huisgen cycloaddition of azides to alkynes, known as the CuAAC reaction, is a reliable, regioselective, and high-yielding process that allows for the formation of 1,2,3-triazole structures . This reaction has seen applications in many areas, including bioconjugation chemistry, dendrimer and polymer synthesis, synthesis of peptidomimetics, combinatorial drug chemistry, and materials science .Applications De Recherche Scientifique
Pharmaceutical Research
The triazole ring is a significant pharmacophore in drug design due to its resemblance to the peptide bond. “1-cinnamyl-1H-1,2,3-triazole-4-carboxylic acid” can be utilized in the synthesis of novel compounds with potential therapeutic effects. Its structure is conducive to binding with various enzymes and receptors, making it a valuable scaffold for developing new medications with antimicrobial, antiviral, and anti-inflammatory properties .
Bioconjugation Chemistry
This compound can be used in bioconjugation strategies, where it serves as a linker molecule to attach drugs, probes, or other molecules to specific biological targets. The triazole ring can form stable conjugates with biomolecules, which is useful in targeted drug delivery systems and diagnostic assays .
Material Science
In the field of materials science, “1-cinnamyl-1H-1,2,3-triazole-4-carboxylic acid” can contribute to the development of new materials with unique properties. Its incorporation into polymers can enhance thermal stability and mechanical strength. Additionally, it can be used in the creation of novel coatings with corrosion-resistant properties .
Supramolecular Chemistry
The triazole moiety is known for its ability to participate in hydrogen bonding and π-π interactions, which are essential in supramolecular assemblies. This compound can be used to construct complex structures with specific functions, such as molecular recognition, catalysis, and self-healing materials .
Agricultural Chemistry
Triazole derivatives have applications in agriculture as well. They can be synthesized into compounds that act as growth regulators or fungicides. The “1-cinnamyl-1H-1,2,3-triazole-4-carboxylic acid” can be a precursor for such agrochemicals, contributing to crop protection and yield improvement .
Fluorescent Imaging
The triazole core can be functionalized to exhibit fluorescence, making it useful in imaging applications. By attaching fluorescent groups to the “1-cinnamyl-1H-1,2,3-triazole-4-carboxylic acid,” researchers can create probes that light up under specific conditions, aiding in the visualization of biological processes .
Propriétés
IUPAC Name |
1-[(E)-3-phenylprop-2-enyl]triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c16-12(17)11-9-15(14-13-11)8-4-7-10-5-2-1-3-6-10/h1-7,9H,8H2,(H,16,17)/b7-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMYKGAZERGCEME-QPJJXVBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCN2C=C(N=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CN2C=C(N=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cinnamyl-1H-1,2,3-triazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












(2,2,2-trifluoroethyl)amine dihydrochloride](/img/structure/B1465869.png)
![Pyrazolo[1,5-a]pyridin-5-amine](/img/structure/B1465870.png)


![1-{2-(4-chlorophenyl)-7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B1465874.png)